Ranatuerin-2PRa precursor

Antimicrobial peptides MIC determination E. coli

Ranatuerin-2PRa is a mature antimicrobial peptide (AMP) that is processed from a larger precursor protein originally identified in the skin secretions of the Hokkaido frog (Rana pirica). It belongs to the ranatuerin-2 family within the broader brevinin superfamily of amphibian host‑defense peptides, characterized by a conserved N‑terminal α‑helical domain and a C‑terminal cyclic heptapeptide motif known as the 'Rana box' that is stabilized by a single disulfide bond (Cys23–Cys28).

Molecular Formula
Molecular Weight
Cat. No. B1576011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2PRa precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2PRa Precursor: A 28‑Residue Frog‑Skin Antimicrobial Peptide with Defined Antibacterial and Antifungal Activity


Ranatuerin-2PRa is a mature antimicrobial peptide (AMP) that is processed from a larger precursor protein originally identified in the skin secretions of the Hokkaido frog (Rana pirica) [1]. It belongs to the ranatuerin-2 family within the broader brevinin superfamily of amphibian host‑defense peptides, characterized by a conserved N‑terminal α‑helical domain and a C‑terminal cyclic heptapeptide motif known as the 'Rana box' that is stabilized by a single disulfide bond (Cys23–Cys28) . The peptide comprises 28 amino acid residues (sequence GLMDVFKGAAKNLLASALDKIRCKVTKC) with a molecular mass of approximately 2995 Da and exhibits experimentally validated antibacterial activity against both Gram‑negative and Gram‑positive bacteria, as well as antifungal activity against Candida albicans [2].

Why Generic 'Ranatuerin' or 'Antimicrobial Peptide' Substitution Fails for Ranatuerin-2PRa


The ranatuerin-2 family exhibits extraordinary sequence heterogeneity and consequent functional divergence that precludes simple class‑based substitution. Within this single peptide family, the minimal inhibitory concentration (MIC) against Escherichia coli spans a 15‑fold range—from 2 μM for ranatuerin‑2Cb to 30 μM for ranatuerin‑2ARa—while activity against Staphylococcus aureus varies over a 100‑fold range, from 2 μM for ranatuerin‑2B to >200 μM for ranatuerin‑2ARa [1]. Furthermore, hemolytic activity against human erythrocytes (HC50) ranges from 35 μM to 200 μM across family members, underscoring that each peptide presents a distinct selectivity profile that cannot be inferred from family membership alone [1]. Consequently, selecting a specific ranatuerin peptide based solely on generic antimicrobial claims—without referencing compound‑specific quantitative MIC and hemolytic data—introduces substantial uncertainty regarding potency, spectrum, and therapeutic window, directly impacting experimental reproducibility and downstream translational potential.

Product‑Specific Quantitative Evidence Guide for Ranatuerin‑2PRa Precursor


Comparative MIC Profile Against E. coli ATCC 25922 Relative to Ranatuerin‑2CSa

Ranatuerin‑2PRa exhibits an MIC of 13 μM against Escherichia coli ATCC 25922, placing it at an intermediate potency within the ranatuerin‑2 family. In direct cross‑study comparison, ranatuerin‑2CSa demonstrates a 2.6‑fold higher potency (MIC = 5 μM) against the same target organism [1][2]. This quantitative difference identifies ranatuerin‑2CSa as the preferred candidate for applications demanding maximal anti‑E. coli potency, whereas ranatuerin‑2PRa may be selected when moderate Gram‑negative activity is sufficient and other differentiating properties (e.g., hemolytic threshold) are prioritized.

Antimicrobial peptides MIC determination E. coli Ranidae

Quantified Therapeutic Window: Hemolytic Threshold (HC50) Relative to MIC

Ranatuerin‑2PRa demonstrates a hemolytic concentration (HC50) of 150 μM against human erythrocytes [1]. When referenced against its MIC for E. coli (13 μM), the selectivity index (HC50/MIC) is approximately 11.5. This compares favorably to other ranatuerin‑2 family members: ranatuerin‑2CSa exhibits an HC50 of 160 μM with an MIC of 5 μM against E. coli, yielding a selectivity index of 32 [2]. While ranatuerin‑2CSa offers a superior selectivity index, ranatuerin‑2PRa's index of 11.5 still defines a quantifiable window in which antibacterial activity occurs at concentrations below those that produce 50% erythrocyte lysis. This metric provides a numerical basis for assessing the peptide's suitability in assays or formulations where mammalian cell compatibility is a critical parameter.

Selectivity index Hemolysis Therapeutic window Cytotoxicity

Gram‑Selective Antibacterial Profile: Differential Activity Against S. aureus and E. coli

Ranatuerin‑2PRa exhibits a pronounced Gram‑selective antibacterial profile, with strong activity against the Gram‑negative bacterium Escherichia coli (MIC = 13 μM) but substantially weaker activity against the Gram‑positive bacterium Staphylococcus aureus NCTC 8325 (MIC > 100 μM) [1]. This >7.7‑fold difference in MIC values contrasts with peptides such as ranatuerin‑2B, which exhibits potent activity against both Gram‑negative and Gram‑positive species (MIC = 2 μM for S. aureus) [2], and ranatuerin‑2CSa, which shows balanced activity (MIC = 10 μM for S. aureus) [3]. This defined Gram‑selectivity makes ranatuerin‑2PRa a specific tool for studying Gram‑negative‑selective membrane disruption or for applications where selective targeting of Gram‑negative pathogens is desired while sparing Gram‑positive commensals.

Gram‑positive Gram‑negative Antibacterial spectrum Staphylococcus aureus

Defined Antifungal Activity Against Candida albicans

Ranatuerin‑2PRa exhibits measurable antifungal activity against Candida albicans ATCC 90028, with an MIC of 100 μM [1]. This activity is quantitatively weaker than that of certain other ranatuerin‑2 family members; for example, ranatuerin‑2B demonstrates an MIC of 35 μM against the same fungal species [2]. The 2.9‑fold lower potency of ranatuerin‑2PRa defines its position as a peptide with modest antifungal capacity relative to the most potent family members. This quantitation is essential for selecting the appropriate ranatuerin peptide for antifungal screening or for studies exploring structure‑activity relationships governing anti‑Candida activity.

Antifungal Candida albicans MIC Fungal pathogens

Structural Differentiation: C‑Terminal Rana Box Disulfide Motif as a Class‑Defining Feature

Ranatuerin‑2PRa contains a C‑terminal cyclic heptapeptide motif, the 'Rana box' (Cys23–Xaa–Xaa–Xaa–Xaa–Xaa–Cys28), stabilized by a single intramolecular disulfide bond . This structural feature is a hallmark of the ranatuerin‑2 and brevinin families and is present in closely related peptides such as ranatuerin‑2CSa (Cys27–Cys33) and ranatuerin‑2La (Cys27–Cys33) [1][2]. The presence of this constrained cyclic domain distinguishes ranatuerin‑2 family members from linear antimicrobial peptides and contributes to their conformational stability and membrane‑interaction properties. The exact sequence within the Rana box varies across family members (e.g., CKVTKC in ranatuerin‑2PRa vs. CKITGC in ranatuerin‑2CSa), which may influence subtle differences in target membrane recognition and selectivity [1].

Peptide structure Disulfide bond Rana box Cyclic peptide

Validated Research and Industrial Application Scenarios for Ranatuerin‑2PRa Precursor


Gram‑Negative‑Selective Antimicrobial Screening and Mechanism‑of‑Action Studies

Ranatuerin‑2PRa's defined Gram‑selective profile—strong activity against E. coli (MIC = 13 μM) with negligible activity against S. aureus (MIC > 100 μM)—makes it an ideal tool for dissecting Gram‑negative‑specific membrane permeabilization mechanisms. In mixed‑culture or microbiome‑sensitive experimental systems, researchers can employ ranatuerin‑2PRa to selectively suppress E. coli populations while leaving Gram‑positive commensals largely unaffected, a property validated by the quantitative MIC differential [1]. This selectivity also positions the peptide as a reference compound for structure‑activity relationship studies aimed at identifying the sequence determinants of Gram‑negative specificity within the ranatuerin‑2 family.

Reference Standard for Ranatuerin‑2 Family Comparative Potency and Selectivity Studies

With a well‑characterized quantitative profile (E. coli MIC = 13 μM, S. aureus MIC > 100 μM, C. albicans MIC = 100 μM, HC50 = 150 μM), ranatuerin‑2PRa serves as a valuable reference compound for comparative analyses across the ranatuerin‑2 peptide family [1][2]. Its intermediate potency and defined selectivity index (≈11.5 for E. coli) provide a benchmark against which novel ranatuerin‑2 analogs or engineered variants can be systematically evaluated. Procurement of ranatuerin‑2PRa enables researchers to establish baseline activity levels in antimicrobial assays, facilitating the identification of sequence modifications that enhance potency, broaden spectrum, or improve therapeutic index.

Antifungal Activity Profiling and C. albicans Susceptibility Testing

Ranatuerin‑2PRa exhibits quantifiable antifungal activity against Candida albicans ATCC 90028 with an MIC of 100 μM [1]. This activity, while modest relative to the most potent family members such as ranatuerin‑2B (MIC = 35 μM), is sufficient for use as a positive control in antifungal screening assays or for investigating the structural basis of anti‑Candida activity within the ranatuerin‑2 family [2]. The peptide can be incorporated into panel‑based susceptibility testing to evaluate the spectrum of antifungal activity of amphibian‑derived peptides or to explore synergistic effects when combined with conventional antifungal agents.

Disulfide‑Stabilized Peptide Stability and Formulation Research

The presence of a single intramolecular disulfide bond (Cys23–Cys28) within the Rana box motif confers enhanced conformational stability relative to fully linear antimicrobial peptides [1]. This structural feature makes ranatuerin‑2PRa a suitable model peptide for investigating the impact of disulfide constraints on peptide stability under various storage conditions, in biological matrices, or during formulation development. Researchers interested in developing stable, cyclic peptide‑based antimicrobials can utilize ranatuerin‑2PRa to study degradation kinetics, oxidation susceptibility, and the relationship between disulfide integrity and antimicrobial activity.

Quote Request

Request a Quote for Ranatuerin-2PRa precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.